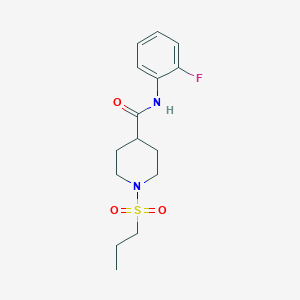
N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is a chemical compound with the molecular formula C17H24FN3O2S. It is commonly known as F13714 and is a potent and selective inhibitor of the transient receptor potential vanilloid subfamily 1 (TRPV1) receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide acts as a potent and selective inhibitor of the N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor. This receptor is involved in the sensation of pain and inflammation. By inhibiting the N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor, this compound can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It can reduce the release of inflammatory cytokines and chemokines, decrease the expression of inflammatory genes, and inhibit the activation of transcription factors involved in inflammation. Additionally, this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is its potency and selectivity for the N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor. This makes it an ideal tool for studying the role of this receptor in pain and inflammation. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of neuropathic pain and osteoarthritis. Additionally, this compound has shown promise as a potential anti-cancer agent and could be further investigated for its use in cancer therapy. Further studies could also explore the potential of N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide as a tool for studying the N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor and its role in pain and inflammation.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves several steps. The first step involves the reaction of 2-fluoroaniline with propylsulfonyl chloride in the presence of a base to form N-(2-fluorophenyl)propylsulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent to form the final product, N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. The compound has been investigated for its potential use in the treatment of neuropathic pain, osteoarthritis, and cancer.
Propriétés
Formule moléculaire |
C15H21FN2O3S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-1-propylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-11-22(20,21)18-9-7-12(8-10-18)15(19)17-14-6-4-3-5-13(14)16/h3-6,12H,2,7-11H2,1H3,(H,17,19) |
Clé InChI |
UOQGENCCXOINSD-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
SMILES canonique |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)
![4-({3-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B285251.png)


![2-{4-chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285256.png)
![2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285257.png)
![2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285258.png)
![N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide](/img/structure/B285259.png)
![N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B285261.png)

![2-[4-Chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285264.png)
![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)